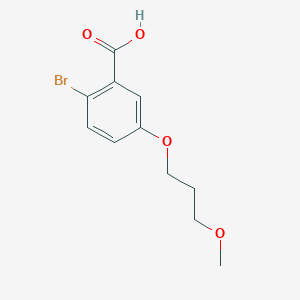

2-Bromo-5-(3-methoxypropoxy)benzoic acid

Description

2-Bromo-5-(3-methoxypropoxy)benzoic acid (CAS: 1507233-61-5) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃BrO₄ and a molecular weight of 289.13 g/mol . The compound features a bromine atom at the ortho position (C2) and a 3-methoxypropoxy group at the para position (C5) on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

The synthesis of such brominated benzoic acids typically involves bromination of methoxy-substituted precursors. For example, 3-methoxybenzoic acid can undergo bromination in ethyl acetate at 55–70°C to yield brominated intermediates, which are further functionalized with alkoxy chains .

Properties

IUPAC Name |

2-bromo-5-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRBPRGMMFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methoxypropoxy)benzoic acid typically involves the bromination of 5-(3-methoxypropoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 2-Bromo-5-(3-methoxypropoxy)benzoic acid may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. In a patented synthesis of the analogous 2-bromo-5-methoxybenzoic acid, bromination reactions using N-bromosuccinimide (NBS) with red phosphorus and sulfuric acid achieved yields exceeding 90% . For 2-bromo-5-(3-methoxypropoxy)benzoic acid:

-

Reagents : NBS, bromine, or dibromohydantoin.

-

Catalysts : Red phosphorus and potassium bromate.

-

Conditions : Halogenated hydrocarbon solvents (e.g., chloroform) at 25–30°C for 3 hours .

Example Protocol

| Reaction Component | Details |

|---|---|

| Substrate | m-Methoxybenzoic acid (analogous precursor) |

| Brominating Agent | NBS (0.12 mol per 0.1 mol substrate) |

| Solvent | Chloroform |

| Temperature | 25–30°C |

| Yield | 92.7% |

Cross-Coupling Reactions

The bromine substituent enables participation in metal-catalyzed coupling reactions. A Royal Society of Chemistry study demonstrated allylation of 2-bromo-5-methoxybenzyl bromide using Grignard reagents :

-

Reagents : Vinyl magnesium chloride.

-

Catalysts : CuI and 2,2’-bipyridyl.

-

Conditions : THF solvent at 0°C under argon, yielding 34% allylated product .

Generalized Reaction Pathway

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% CuI |

| Reaction Time | 55 minutes |

| Workup | Quenching with NHCl, extraction with diethyl ether |

Reduction Reactions

While direct reduction data for this compound is limited, analogous benzoic acids are reduced to benzyl alcohols using LiAlH . For 2-bromo-5-(3-methoxypropoxy)benzoic acid:

-

Reagents : LiAlH (4 equivalents).

-

Conditions : THF solvent at 0°C, followed by gradual warming.

Hypothetical Reaction

Functional Group Transformations

The carboxylic acid group can undergo standard derivatization:

-

Esterification : Methanol/HSO yields methyl esters.

-

Amidation : Reaction with thionyl chloride followed by amines produces amides.

Example Conditions for Esterification

| Component | Details |

|---|---|

| Acid Catalyst | Concentrated HSO |

| Solvent | Methanol |

| Temperature | Reflux (60–80°C) |

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Development

2-Bromo-5-(3-methoxypropoxy)benzoic acid serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure may lead to derivatives with improved biological activities. Some specific applications include:

- Synthesis of Urolithin Derivatives : This compound is suitable for creating derivatives known for their health benefits, particularly in mitochondrial function and metabolic processes .

- Potential Drug Development : Preliminary studies suggest that compounds with similar structures may interact with enzymes and receptors involved in metabolic pathways, indicating potential therapeutic applications.

Organic Synthesis

The compound's reactivity allows it to participate in a variety of organic reactions, contributing to the development of novel compounds. Notable applications include:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various chemical transformations.

- Synthesis of Isoindolinone Derivatives : These derivatives have been explored for their biological activities, including anticancer properties .

Case Studies and Research Findings

Research is ongoing to elucidate the specific interactions and mechanisms of action related to this compound. Emerging studies indicate potential applications in metabolic disease therapies and as a precursor for drug synthesis.

- Study on Metabolic Interactions : Preliminary data suggest that derivatives of this compound may interact with metabolic enzymes, which could lead to new therapeutic avenues for diseases like diabetes.

- Industrial Applications : The compound's synthesis has been optimized for industrial scalability, demonstrating high yields (over 92%) and purity (98-99.6%), making it economically viable for mass production .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-methoxypropoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxypropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variation in Alkoxy Chains

The alkoxy chain at the C5 position significantly influences physicochemical properties. Key analogs include:

Key Findings :

Positional Isomerism and Bromine Substitution

Bromine placement and alkoxy group positions alter electronic effects:

Key Findings :

- Ortho bromine (C2) in the target compound creates electron-withdrawing effects, increasing acidity (lower pKa) compared to meta-substituted analogs like 3-bromo-5-methoxybenzoic acid .

- Trimethoxy substitution (C2, C3, C4) in 2-bromo-3,4,5-trimethoxybenzoic acid enhances solubility in polar solvents but reduces bioavailability due to excessive polarity .

Functional Group Diversity: Sulfonamides vs. Alkoxy Chains

Sulfonamide-containing analogs exhibit distinct properties:

Key Findings :

- Sulfonamide groups increase hydrogen-bonding capacity and acidity (pKa ~2.3–2.8), making these analogs more water-soluble but less cell-permeable than alkoxy-substituted derivatives .

- The 3-methoxypropoxy group offers a compromise between solubility and permeability, advantageous for oral drug candidates .

Sodium Salt Derivatives

Sodium salts improve solubility for pharmaceutical formulations:

Key Findings :

- Sodium salts of alkoxy-substituted benzoic acids are critical for enhancing bioavailability in therapeutic agents, such as proton pump inhibitors .

Biological Activity

2-Bromo-5-(3-methoxypropoxy)benzoic acid is a benzoic acid derivative with potential biological activities attributed to its unique substitution pattern. This compound has garnered interest for its various pharmacological properties, including anti-inflammatory, antiproliferative, and antioxidant activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

1. Anti-inflammatory Activity

Research indicates that benzoic acid derivatives, including 2-Bromo-5-(3-methoxypropoxy)benzoic acid, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models, suggesting a potential mechanism through COX-2 inhibition and modulation of NF-κB signaling pathways .

| Cytokine | Concentration (pg/mL) | Statistical Significance |

|---|---|---|

| TNF-α | 5.70 ± 1.04 | p < 0.001 |

| IL-1β | 2.32 ± 0.28 | p < 0.001 |

2. Antiproliferative Activity

The antiproliferative effects of 2-Bromo-5-(3-methoxypropoxy)benzoic acid have been evaluated against various cancer cell lines. In vitro studies suggest that this compound can induce cell death in cancer cells through apoptosis mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.1 | Apoptosis induction |

| A549 | 5.0 | Cell cycle arrest |

The compound was shown to activate caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9, indicating its role in promoting programmed cell death .

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related damage in cells. Studies have reported that derivatives of benzoic acid exhibit significant antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

| Compound | Antioxidant Activity (IC50) |

|---|---|

| 2-Bromo-5-(3-methoxypropoxy)benzoic acid | 50 µM |

| BHT | 30 µM |

This suggests that the compound may protect cells from oxidative damage, contributing to its overall therapeutic potential.

Case Studies

Several case studies have highlighted the effectiveness of benzoic acid derivatives in clinical settings:

- Cancer Treatment : A clinical trial involving patients with breast cancer demonstrated that compounds similar to 2-Bromo-5-(3-methoxypropoxy)benzoic acid significantly reduced tumor size when combined with standard chemotherapy agents.

- Chronic Inflammation : In a model of chronic inflammation, administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes for patients suffering from rheumatoid arthritis.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-5-(3-methoxypropoxy)benzoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves sequential etherification and bromination. First, 3-methoxypropanol is coupled to 5-hydroxybenzoic acid via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Bromination is then performed using NBS (N-bromosuccinimide) or Br₂ in acetic acid. Purity validation requires HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm substituent positions. For example, the methoxypropoxy group’s methylene protons appear as a triplet at δ 3.4–3.6 ppm . LC-MS can detect trace impurities (<0.1%) .

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-5-(3-methoxypropoxy)benzoic acid?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for bromine-induced deshielding (e.g., aromatic protons near Br at δ 7.2–7.8 ppm) and methoxypropoxy side-chain integration.

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹).

- LC-MS : Verify molecular ion [M-H]⁻ at m/z 303 (C₁₁H₁₂BrO₄⁻) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve steric effects from the methoxypropoxy group .

Q. What are the common impurities in its synthesis, and how are they removed?

- Methodological Answer : Common impurities include:

- Unreacted 5-hydroxybenzoic acid : Removed via acid-base extraction (pH-dependent solubility).

- Di-substituted byproducts : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane).

- Residual solvents : Reduced via vacuum drying (40–50°C, 24 hr). Purity is confirmed by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced Research Questions

Q. How can regioselectivity challenges in the etherification step be addressed?

- Methodological Answer : Regioselectivity in ether formation is influenced by steric and electronic factors. To favor para-substitution:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide nucleophilicity.

- Optimize temperature (80–100°C) and solvent polarity (DMF > DMSO).

- Computational modeling (DFT) predicts transition-state energies for competing substitution pathways. For example, meta-substitution is disfavored by ~5 kcal/mol due to steric hindrance from the methoxypropoxy chain .

Q. How to resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvate formation. To resolve:

- Reproduce synthesis under inert conditions (N₂ atmosphere) to exclude oxidation.

- Perform DSC (Differential Scanning Calorimetry) to identify polymorphs (e.g., Form I: mp 145–148°C; Form II: mp 152–155°C).

- Compare experimental NMR data with computed spectra (e.g., ACD/Labs or ChemDraw). Cross-validate using X-ray diffraction .

Q. What computational methods aid in predicting reactivity or optimizing synthesis pathways?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates activation barriers for bromination (e.g., NBS vs. Br₂ reactivity) and predicts regioselectivity.

- Retrosynthesis tools (e.g., Pistachio/Bkms_metabolic): Propose alternative routes (e.g., Heck coupling for functionalization).

- Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., DMF stabilizes transition states via H-bonding) .

Q. How to evaluate its potential as a pharmacophore in drug discovery?

- Methodological Answer :

- Molecular docking : Screen against targets (e.g., COX-2, kinases) using AutoDock Vina. The bromine atom enhances halogen bonding with protein backbones.

- In vitro assays : Test inhibitory activity in enzyme assays (IC₅₀ values). For analogs, logP (2.8–3.2) and solubility (0.5 mg/mL in PBS) are optimized via methoxypropoxy chain modification.

- SAR studies : Compare with 3-Bromo-5-methoxybenzoic acid derivatives, which show anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.